molecular formula C10H14N2S B7724825 N-phenyl-N'-propan-2-ylcarbamimidothioic acid

N-phenyl-N'-propan-2-ylcarbamimidothioic acid

Cat. No.: B7724825
M. Wt: 194.30 g/mol
InChI Key: LFBMRUOVWMEFFZ-UHFFFAOYSA-N
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Description

N-phenyl-N’-propan-2-ylcarbamimidothioic acid is an organic compound that belongs to the class of carbamimidothioic acids This compound is characterized by the presence of a phenyl group attached to a carbamimidothioic acid moiety, with an isopropyl group substituting one of the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-N’-propan-2-ylcarbamimidothioic acid typically involves the reaction of phenyl isothiocyanate with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C6H5NCS+(CH3)2NHC6H5NHC(=NH)S(CH3)2\text{C}_6\text{H}_5\text{NCS} + \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{C}_6\text{H}_5\text{NHC(=NH)S}\text{(CH}_3\text{)}_2 C6​H5​NCS+(CH3​)2​NH→C6​H5​NHC(=NH)S(CH3​)2​

Industrial Production Methods: In an industrial setting, the production of N-phenyl-N’-propan-2-ylcarbamimidothioic acid may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-phenyl-N’-propan-2-ylcarbamimidothioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-phenyl-N’-propan-2-ylcarbamimidothioic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-phenyl-N’-propan-2-ylcarbamimidothioic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

N-phenyl-N’-propan-2-ylcarbamimidothioic acid can be compared with other similar compounds, such as:

    N-phenylcarbamimidothioic acid: Lacks the isopropyl group, leading to different chemical and biological properties.

    N-isopropylcarbamimidothioic acid: Lacks the phenyl group, resulting in distinct reactivity and applications.

The uniqueness of N-phenyl-N’-propan-2-ylcarbamimidothioic acid lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-phenyl-N'-propan-2-ylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S/c1-8(2)11-10(13)12-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBMRUOVWMEFFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(NC1=CC=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N=C(NC1=CC=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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